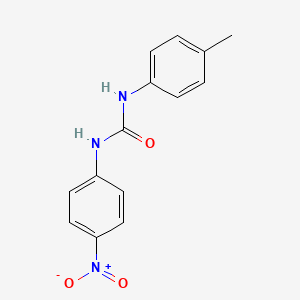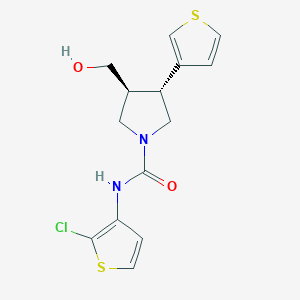
1-(4-Methylphenyl)-3-(4-nitrophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylphenyl)-3-(4-nitrophenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a urea linkage between a 4-methylphenyl group and a 4-nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-3-(4-nitrophenyl)urea typically involves the reaction of 4-methylphenyl isocyanate with 4-nitroaniline. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methylphenyl)-3-(4-nitrophenyl)urea undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as a catalyst.
Major Products:
Reduction: 1-(4-Methylphenyl)-3-(4-aminophenyl)urea.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylphenyl)-3-(4-nitrophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the urea linkage.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(4-Methylphenyl)-3-(4-nitrophenyl)urea involves its interaction with specific molecular targets. The urea linkage allows it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methylphenyl)-3-(4-aminophenyl)urea: Similar structure but with an amino group instead of a nitro group.
1-(4-Methoxyphenyl)-3-(4-nitrophenyl)urea: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness: 1-(4-Methylphenyl)-3-(4-nitrophenyl)urea is unique due to the combination of the methyl and nitro groups, which impart distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-3-(4-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-10-2-4-11(5-3-10)15-14(18)16-12-6-8-13(9-7-12)17(19)20/h2-9H,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLPAECBLBKFTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(2S)-2-(4-chlorophenyl)morpholin-4-yl]-([1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B6748202.png)
![(3R)-1-[2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carbonyl]piperidine-3-carboxylic acid](/img/structure/B6748203.png)

![(2R)-2-[(5-bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B6748208.png)
![3-(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)-N-[(1R)-2-hydroxy-1-phenylethyl]propanamide](/img/structure/B6748215.png)
![(2S)-2-[(5-bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B6748218.png)
![N-[(2-butyl-1-benzofuran-3-yl)methyl]-N-methyl-1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide](/img/structure/B6748237.png)
![2-(3-fluoro-4-methoxyphenyl)-1-[(3R)-3-methylpiperazin-1-yl]ethanone](/img/structure/B6748244.png)

![(3-imidazol-1-ylphenyl)-[(3R)-3-methylpiperazin-1-yl]methanone](/img/structure/B6748254.png)
![2-(3-fluoro-4-methoxyphenyl)-1-[(3S)-3-methylpiperazin-1-yl]ethanone](/img/structure/B6748277.png)
![(2R,4R)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B6748285.png)
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[3-[(3-methylphenyl)methoxy]phenyl]ethanone](/img/structure/B6748297.png)
![1-[4-[(E)-3-[(3S)-3-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]pyrrolidin-2-one](/img/structure/B6748300.png)
